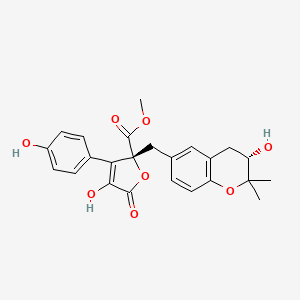

Butyrolactone V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

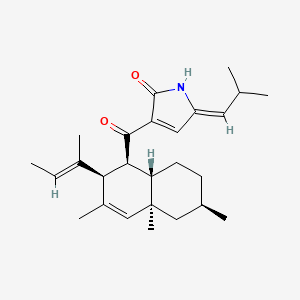

Butyrolactone V: est un composé chimique appartenant à la classe des butyrolactones, qui sont des esters cycliques. C'est un composé naturel présent dans diverses plantes et micro-organismes.

Applications De Recherche Scientifique

Chemistry: Butyrolactone V is used as a precursor in the synthesis of various chemicals and pharmaceuticals. It is also used as a solvent in organic synthesis .

Biology: In biological research, this compound is used as a signaling molecule in quorum sensing studies. It is also used to study the regulation of gene expression in microorganisms .

Medicine: this compound has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It has also been investigated for its neuroprotective properties .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals, including polymers and resins .

Mécanisme D'action

Target of Action

Butyrolactone V, also known as gamma-Butyrolactone (GBL), primarily targets the central nervous system (CNS). It acts as a prodrug for gamma-hydroxybutyric acid (GHB), which is a CNS depressant . The primary target of GBL is the O-GlcNAcase NagJ in Clostridium perfringens .

Mode of Action

Once ingested, GBL is rapidly converted into GHB by paraoxonase (lactonase) enzymes, found in the blood . This conversion allows GHB to exert its effects on the CNS, leading to changes in the body.

Biochemical Pathways

The biochemical pathways affected by GBL are primarily related to its conversion to GHB and the subsequent effects of GHB on the CNS . GHB is known to interact with GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the CNS . This interaction can lead to a variety of downstream effects, including sedation, relaxation, and euphoria .

Pharmacokinetics

The pharmacokinetics of GBL are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . GBL is rapidly converted into GHB in the body, and this conversion is essential for its pharmacological activity .

Result of Action

The primary result of GBL’s action, through its conversion to GHB, is CNS depression . This can lead to effects similar to those of barbiturates, including sedation, relaxation, and euphoria . It’s important to note that the effects can vary widely among individuals and can be influenced by factors such as dose and individual sensitivity .

Action Environment

The action of GBL can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of GBL and thus its conversion to GHB . Furthermore, the effects of GBL can be potentiated by the use of other CNS depressants .

Analyse Biochimique

Biochemical Properties

Butyrolactone V, like other GBLs, is involved in the regulation of antibiotic production and sporulation in Streptomyces . It interacts with DNA-binding repressors, such as ScbR in S. coelicolor, which act as master regulators of the primary cascade leading to secondary metabolite production .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the regulation of secondary metabolite production . It influences cell function by interacting with DNA-binding repressors, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with DNA-binding repressors . This interaction leads to changes in gene expression, which in turn influences the production of secondary metabolites .

Temporal Effects in Laboratory Settings

It is known that GBLs, including this compound, are produced in low amounts by Streptomyces species .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the production of secondary metabolites in Streptomyces . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Déshydrogénation du 1,4-butanediol : Cette méthode implique la déshydrogénation du 1,4-butanediol en présence d'un catalyseur tel que le cuivre ou le zinc à des températures élevées pour produire de la butyrolactone V.

Cyclisation d'acides hydroxy : Cette méthode implique la cyclisation d'acides hydroxy en conditions acides pour former de la this compound.

Synthèse à partir du tétrahydrofurane : Cette méthode implique l'oxydation du tétrahydrofurane à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour produire de la this compound.

Méthodes de production industrielle : La production industrielle de this compound implique généralement la déshydrogénation du 1,4-butanediol en présence d'un catalyseur à haute température. Cette méthode est préférée en raison de son rendement élevé et de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions :

Réduction : Elle peut être réduite pour former du 1,4-butanediol.

Substitution : La this compound peut subir des réactions de substitution avec des nucléophiles pour former des butyrolactones substituées.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les nucléophiles courants incluent les amines, les alcools et les thiols.

Principaux produits formés :

Oxydation : Acide gamma-hydroxybutyrique.

Réduction : 1,4-butanediol.

Substitution : Butyrolactones substituées.

Applications de la recherche scientifique

Chimie : La this compound est utilisée comme précurseur dans la synthèse de divers produits chimiques et pharmaceutiques. Elle est également utilisée comme solvant en synthèse organique .

Biologie : En recherche biologique, la this compound est utilisée comme molécule de signalisation dans les études de quorum sensing. Elle est également utilisée pour étudier la régulation de l'expression génique dans les micro-organismes .

Médecine : La this compound a été étudiée pour ses applications thérapeutiques potentielles, notamment son utilisation comme agent anti-inflammatoire et anticancéreux. Elle a également été étudiée pour ses propriétés neuroprotectrices .

Industrie : Dans le secteur industriel, la this compound est utilisée comme solvant et comme intermédiaire dans la production de divers produits chimiques, notamment les polymères et les résines .

Mécanisme d'action

La this compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Elle agit comme une molécule de signalisation dans les micro-organismes, régulant l'expression génique et les processus cellulaires. Chez l'homme, elle est métabolisée en acide gamma-hydroxybutyrique, qui agit comme un dépresseur du système nerveux central en se liant aux récepteurs de l'acide gamma-aminobutyrique .

Comparaison Avec Des Composés Similaires

Composés similaires :

Butyrolactone I : Un autre membre de la famille des butyrolactones, connu pour ses activités antimicrobiennes et cytotoxiques.

Aspulvinone H : Un dérivé de la butyrolactone possédant de puissantes activités biologiques.

4,4'-Dihydroxypulvinone : Un composé butyrolactone avec des caractéristiques structurales et des activités biologiques uniques.

Unicité de la butyrolactone V : Sa capacité à agir comme une molécule de signalisation dans les micro-organismes et son potentiel thérapeutique en médecine en font un composé d'intérêt majeur .

Propriétés

IUPAC Name |

methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYYYUKWBLFQH-MHECFPHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

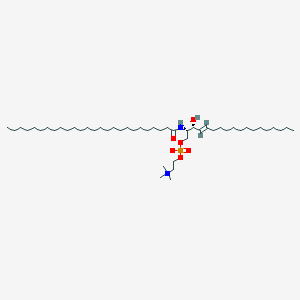

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)

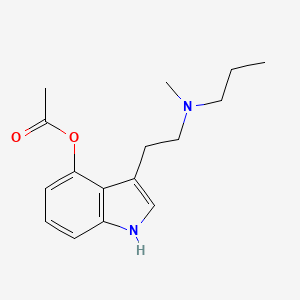

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

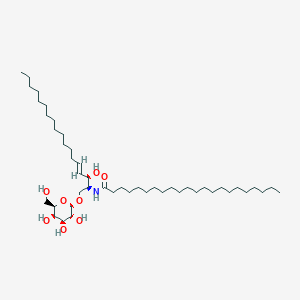

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)